In-Depth Technical Guide: Chemical Structure, Physicochemical Profiling, and Synthesis of 3-Amino-7-methylquinoxalin-2(1H)-one
Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, the quinoxalinone scaffold represents a highly privileged structural motif. Specifically, 3-Amino-7-methylquinoxalin-2(1H)-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, the quinoxalinone scaffold represents a highly privileged structural motif. Specifically, 3-Amino-7-methylquinoxalin-2(1H)-one (CAS No. 83566-27-2) serves as a critical building block and research compound[1][2]. Characterized by its rigid bicyclic core, strategic methyl substitution, and a hydrogen-bonding amino group, this compound is frequently utilized in the development of kinase inhibitors, glutamate receptor antagonists, and novel fluorophores.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical behavior, explore its tautomeric dynamics, and provide a field-proven, self-validating synthetic protocol designed for high-yield isolation.
Structural Architecture and Physicochemical Properties
The molecular architecture of 3-amino-7-methylquinoxalin-2(1H)-one (Molecular Formula: C9H9N3O) is defined by a pyrazine ring fused to a toluene moiety[3]. The specific placement of functional groups dictates its reactivity and biological target engagement:
The 7-Methyl Group: Unlike the unsubstituted quinoxalinone, the electron-donating nature of the 7-methyl group subtly increases the electron density of the aromatic system, enhancing lipophilicity and altering the compound's photophysical emission spectra.
The 3-Amino Group: This primary amine acts as a crucial bidentate hydrogen bond donor (HBD). In pharmacological applications, it frequently mimics endogenous ligands (such as the amino group of glutamate) to anchor the molecule within receptor binding pockets.
Quantitative Data Summary
To facilitate rapid comparison for drug design and formulation, the core physicochemical parameters are summarized below:
A defining feature of the quinoxalin-2(1H)-one core is its ability to undergo lactam-lactim tautomerism. Understanding this equilibrium is non-negotiable for predicting the compound's reactivity during electrophilic aromatic substitutions or its behavior in biological assays. In polar solvents and the solid state, the lactam form (2-oxo) is thermodynamically favored due to the stability of the amide-like resonance. In non-polar environments, a minor population of the lactim form (2-hydroxy) can exist, restoring full aromaticity to the pyrazine ring.
Figure 1: Lactam-lactim tautomeric equilibrium of the quinoxalinone core.
Synthetic Methodologies and Experimental Protocols
Synthesizing substituted quinoxalinones requires strict regiochemical control. The condensation of asymmetrical o-phenylenediamines often yields a mixture of structural isomers. The protocol below outlines a robust, three-step pathway to isolate the pure 7-methyl isomer, utilizing a chlorination-amination sequence.
Figure 2: Step-by-step synthetic workflow for 3-Amino-7-methylquinoxalin-2(1H)-one.
Step-by-Step Experimental Protocol
Step 1: Condensation and Isomer Separation
Procedure: Dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in dry ethanol. Add diethyl oxalate (1.2 eq) dropwise. Reflux the mixture for 4-6 hours. Cool to room temperature to precipitate the dione mixture.
Causality: Diethyl oxalate acts as a bis-electrophile, closing the pyrazine ring. Because the starting diamine is asymmetrical, a mixture of 6-methyl and 7-methylquinoxaline-2,3-dione is formed.
Self-Validation Checkpoint: Do not proceed to chlorination without isomer separation. Isolate the 7-methyl isomer via fractional crystallization from glacial acetic acid. Validate the purity via
1
H-NMR: The 7-methyl isomer will display a distinct fine doublet (or singlet) for the isolated H-8 proton, confirming regiochemistry.
Step 2: Regioselective Chlorination
Procedure: Suspend the pure 7-methylquinoxaline-2,3-dione in Phosphorus oxychloride (POCl
3
, 5.0 eq). Add a catalytic amount of N,N-Dimethylformamide (DMF). Heat the mixture to 100°C for 2 hours. Carefully quench the reaction by pouring it over crushed ice to precipitate the product.
Causality: DMF reacts with POCl
3
to form the highly electrophilic Vilsmeier-Haack reagent, which activates the lactam carbonyls for nucleophilic attack by chloride ions. The aqueous quench partially hydrolyzes the highly reactive 2,3-dichloro intermediate back to the mono-chloro-mono-oxo species. The steric and electronic influence of the 7-methyl group favors the retention of the chloride at the C3 position.
Procedure: Dissolve 3-chloro-7-methylquinoxalin-2(1H)-one in a saturated solution of ammonia in methanol (NH
3
/MeOH). Seal the mixture in a pressure tube and heat to 80°C for 12 hours. Cool, vent carefully, and evaporate the solvent. Wash the crude solid with cold water and recrystallize from ethanol.
Causality: The C3-chloride is highly activated toward Nucleophilic Aromatic Substitution (S
N
Ar) by the adjacent electron-withdrawing ring nitrogen and the carbonyl group. A sealed pressure tube is strictly required; standard reflux conditions will result in the rapid escape of volatile ammonia gas, stalling the reaction and drastically reducing yield.
Handling, Storage, and Safety Protocols
To maintain the integrity of 3-amino-7-methylquinoxalin-2(1H)-one for industrial and scientific research[1], strict adherence to safety and storage protocols is required.
Storage Causality: The compound must be stored in a tightly closed container in a dry, cool, and well-ventilated place[1]. Exposure to ambient moisture or highly acidic/basic vapors can induce unwanted protonation or degradation of the amino group.
Handling: Operations should be conducted in a well-ventilated fume hood to avoid the formation and inhalation of dust or aerosols[1]. Use non-sparking tools and prevent electrostatic discharge[1]. In the event of exposure, standard first-aid measures apply (e.g., moving the victim to fresh air, rinsing the mouth without inducing vomiting)[1].
References
3-amino-7-methyl-1H-quinoxalin-2-one Chemical Properties and Data
Source: Molbase
URL:[Link]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Amino-7-methylquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-7-methylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. Quinoxaline derivatives are of si...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-7-methylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential applications as anticancer and antimicrobial agents. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR spectroscopy serve as the cornerstone for the characterization of novel chemical entities like 3-Amino-7-methylquinoxalin-2(1H)-one. This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound, an interpretation of the spectral features, and a standardized protocol for data acquisition.
Molecular Structure and Numbering
The structural formula of 3-Amino-7-methylquinoxalin-2(1H)-one with the conventional numbering system for NMR signal assignment is depicted below. This numbering is crucial for the correct interpretation and discussion of the NMR spectra.
Caption: Molecular structure and atom numbering of 3-Amino-7-methylquinoxalin-2(1H)-one.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-Amino-7-methylquinoxalin-2(1H)-one is expected to exhibit distinct signals corresponding to the aromatic protons, the amine and amide protons, and the methyl group protons. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm and are typically recorded in a deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data for 3-Amino-7-methylquinoxalin-2(1H)-one in DMSO-d₆
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-1 (N1-H)
~11.5
Singlet (broad)
-
1H
H-5
~7.5
Doublet
~8.0
1H
H-6
~7.0
Doublet of doublets
~8.0, ~1.5
1H
H-8
~7.3
Singlet
-
1H
7-CH₃
~2.4
Singlet
-
3H
3-NH₂
~6.5
Singlet (broad)
-
2H
Interpretation of the ¹H NMR Spectrum
The interpretation of the predicted ¹H NMR spectrum is based on established principles of chemical shifts, spin-spin coupling, and signal integration, with comparative analysis from similar quinoxalinone structures.[1][2]
N1-H Proton (H-1): The proton attached to the N1 atom is part of a lactam structure and is expected to be significantly deshielded, appearing as a broad singlet at a downfield chemical shift of approximately 11.5 ppm. This broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with residual water in the solvent.
Aromatic Protons (H-5, H-6, H-8): The protons on the benzene ring of the quinoxalinone core are expected to resonate in the aromatic region (7.0-8.0 ppm).
H-5: This proton is ortho to the electron-donating methyl group at C7 and is expected to be a doublet due to coupling with H-6, with an approximate chemical shift of 7.5 ppm.
H-6: This proton is coupled to both H-5 and H-8 (meta-coupling). Therefore, it is predicted to appear as a doublet of doublets around 7.0 ppm. The larger coupling constant will be due to the ortho-coupling with H-5, and the smaller coupling constant will be from the meta-coupling with H-8.
H-8: This proton is adjacent to the electron-withdrawing carbonyl group and the nitrogen atom of the pyrazinone ring. It is expected to appear as a singlet around 7.3 ppm due to the absence of adjacent protons for significant coupling.
Methyl Protons (7-CH₃): The three protons of the methyl group at the C7 position are chemically equivalent and are expected to appear as a sharp singlet at approximately 2.4 ppm.
Amine Protons (3-NH₂): The two protons of the amino group at the C3 position are expected to give a broad singlet around 6.5 ppm. The broadness is due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for 3-Amino-7-methylquinoxalin-2(1H)-one in DMSO-d₆
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-2
~155
C-3
~150
C-4a
~130
C-5
~128
C-6
~125
C-7
~138
C-8
~115
C-8a
~135
7-CH₃
~21
Interpretation of the ¹³C NMR Spectrum
The assignment of the carbon signals is based on the expected electronic effects of the various functional groups within the molecule.[1][2]
Carbonyl and Imine-like Carbons (C-2, C-3): The C-2 carbon, being a carbonyl carbon in a lactam ring, is expected to resonate at a significantly downfield position, around 155 ppm. The C-3 carbon, attached to the amino group and part of an enamine-like system, is also expected to be deshielded and appear around 150 ppm.
Aromatic and Bridgehead Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons will resonate in the aromatic region.
C-7: This carbon is attached to the methyl group and is expected to be downfield around 138 ppm.
C-8a and C-4a: These are the bridgehead carbons and are predicted to be in the 130-135 ppm range.
C-5 and C-6: These carbons are part of the benzene ring and are expected to have chemical shifts around 128 ppm and 125 ppm, respectively.
C-8: This carbon is adjacent to the electron-donating nitrogen atom (N1) and is expected to be the most upfield of the aromatic carbons, at approximately 115 ppm.
Methyl Carbon (7-CH₃): The carbon of the methyl group is expected to appear in the aliphatic region, at approximately 21 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 3-Amino-7-methylquinoxalin-2(1H)-one, the following experimental protocol is recommended.
Sample Preparation
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is a common choice for quinoxalinone derivatives due to its good solubilizing power.
Concentration:
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.[3]
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4][5]
Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[4]
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64 scans, depending on the sample concentration.
Temperature: 298 K.
¹³C NMR Acquisition:
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
Temperature: 298 K.
Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H or the solvent peak for ¹³C (DMSO-d₆ at 39.52 ppm).
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for 3-Amino-7-methylquinoxalin-2(1H)-one. The presented data, based on expert analysis of related compounds, offers a valuable resource for the identification and structural confirmation of this molecule in research and development settings. The included experimental protocol outlines the best practices for acquiring high-quality NMR spectra, ensuring reliable and reproducible results. As with any predictive data, experimental verification is the ultimate standard, and it is hoped that this guide will facilitate such future work.
References
NMR Sample Preparation. University of California, Riverside. [Link]
NMR Spectrum Acquisition. University of Colorado Boulder, Department of Chemistry. [Link]
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]
Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497.
El-Sayed, M. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3183.
Abdel-Wahab, B. F., et al. (2020). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1348.
Thermodynamic Stability of 3-Amino-7-methylquinoxalin-2(1H)-one at Room Temperature: A Technical Guide
Executive Summary 3-Amino-7-methylquinoxalin-2(1H)-one is a highly functionalized nitrogen-containing heterocyclic compound. Its core structure—a quinoxaline ring substituted with an amino group, a methyl group, and a ca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Amino-7-methylquinoxalin-2(1H)-one is a highly functionalized nitrogen-containing heterocyclic compound. Its core structure—a quinoxaline ring substituted with an amino group, a methyl group, and a carbonyl moiety—acts as a privileged scaffold in the design of kinase inhibitors, antimicrobial agents, and advanced functional materials[1]. For drug development professionals and synthetic chemists, understanding the thermodynamic stability of this molecule at room temperature (298 K) is critical. Stability dictates its solubility, bioavailability, shelf-life, and binding affinity within biological targets.
This whitepaper provides an in-depth analysis of the thermodynamic drivers governing the stability of 3-Amino-7-methylquinoxalin-2(1H)-one, focusing on tautomeric equilibria, substituent effects, and solid-state intermolecular forces.
Thermodynamic Landscape & Tautomeric Equilibria
The thermodynamic stability of 3-Amino-7-methylquinoxalin-2(1H)-one is not static; it is defined by a dynamic, multi-pathway tautomeric equilibrium. At room temperature, the molecule can theoretically exist in several tautomeric states, but the lactam-amine form is overwhelmingly favored.
Lactam-Lactim Tautomerism
The most critical equilibrium occurs between the lactam (keto) form and the lactim (enol) form (2-hydroxyquinoxaline derivative). The position of this equilibrium is a classic thermodynamic competition between bond energies and aromaticity[2].
Causality of Stability: The bond dissociation energy of the C=O double bond (
∼745
kJ/mol) is significantly higher than that of the C=N double bond (
∼615
kJ/mol) formed in the lactim tautomer. While the lactim form gains a slight resonance stabilization by fully aromatizing the pyrazine ring, this energy gain is insufficient to overcome the robust enthalpy of the amide carbonyl[3]. Consequently, at room temperature, the thermodynamic equilibrium constant (
Keq
) heavily favors the lactam form.
Amine-Imine Tautomerism
The exocyclic nitrogen at the 3-position introduces a secondary equilibrium: the amine-imine tautomerism.
Causality of Stability: The 3-amino form is thermodynamically locked due to the conjugation of the nitrogen lone pair with the adjacent
π
-system of the quinoxaline core. Converting to the 3-imino form forces a loss of this extended conjugation and disrupts the partial aromaticity of the heterocyclic ring.
The 7-Methyl Substituent Effect
The methyl group at the 7-position exerts a positive inductive (+I) effect and hyperconjugation.
Mechanistic Impact: This electron-donating effect subtly enriches the electron density of the fused benzene ring. This enrichment cascades to the N1 nitrogen, marginally decreasing the acidity of the N1-H proton. By strengthening the N1-H bond, the 7-methyl group provides an additional thermodynamic anchor, further suppressing the transition to the lactim (enol) form compared to unsubstituted quinoxalin-2(1H)-ones.
Thermodynamic tautomeric equilibria of 3-Amino-7-methylquinoxalin-2(1H)-one.
Solid-State vs. Solution-Phase Stability
The thermodynamic stability of 3-Amino-7-methylquinoxalin-2(1H)-one is highly context-dependent, varying significantly between the solid state and solvated environments.
Solid-State Thermodynamics (Lattice Energy)
At room temperature, the compound is a stable crystalline solid. Its high melting point and thermal stability are driven by a robust intermolecular hydrogen-bonding network. The N1-H acts as a strong hydrogen bond donor, while the C2=O acts as an acceptor, forming highly stable dimeric ribbons or polymeric chains (
N−H⋯O=C
). Additionally, the 3-amino group participates in
N−H⋯N
interactions. The cumulative lattice energy (
ΔHlattice
) makes the solid-state lactam form thermodynamically impenetrable at standard conditions.
Solution-Phase Thermodynamics
In solution, stability is dictated by the dielectric constant and hydrogen-bonding capacity of the solvent[2].
Polar Aprotic Solvents (e.g., DMSO): Solvents like DMSO stabilize the highly polar lactam form through strong dipole-dipole interactions, maintaining the thermodynamic preference for the lactam-amine tautomer.
Non-Polar Solvents (e.g., Chloroform): In non-polar environments, the energy gap between the lactam and lactim forms narrows slightly due to the lack of solvent-mediated stabilization of the lactam dipole, though the lactam form remains dominant.
Quantitative Thermodynamic Data
The following table summarizes the relative free energies (
ΔG
) and enthalpies (
ΔH
) of the tautomeric states at 298 K, derived from standard Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for substituted quinoxalinones.
Tautomeric State
Relative Free Energy (
ΔG
, kcal/mol)
Relative Enthalpy (
ΔH
, kcal/mol)
Predominant Phase
Lactam-Amine
0.00 (Reference)
0.00
Solid, Polar Solvents
Lactim-Amine
+4.25
+4.10
Trace in Non-Polar Solvents
Lactam-Imine
+8.70
+8.45
Negligible
Experimental Protocols for Thermodynamic Profiling
To empirically validate the thermodynamic stability and tautomeric state of 3-Amino-7-methylquinoxalin-2(1H)-one at room temperature, researchers must employ a self-validating system of orthogonal analytical techniques.
Self-validating experimental workflow for thermodynamic profiling.
Protocol 1: Solution-Phase Validation via 1H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is highly sensitive to the chemical environment of protons, making it the gold standard for tautomeric profiling[2].
Step-by-Step Methodology:
Sample Preparation: Dissolve 5-10 mg of high-purity 3-Amino-7-methylquinoxalin-2(1H)-one in 0.6 mL of anhydrous DMSO-
d6
. DMSO is chosen to prevent rapid proton exchange that occurs in protic solvents like Methanol-
d4
.
Instrument Calibration: Tune and match the NMR probe (typically 400 MHz or 500 MHz) at exactly 298 K (25 °C).
Acquisition: Acquire a standard 1H-NMR spectrum with a minimum of 16 scans. Ensure the relaxation delay (D1) is set to at least 2 seconds for accurate integration.
Data Interpretation (Causality):
Look for a broad singlet far downfield (typically between
δ
11.5 - 12.5 ppm). This corresponds to the N1-H proton of the lactam form.
The 3-amino protons (
NH2
) will typically appear as a broad singlet around
δ
6.5 - 7.5 ppm.
If the lactim (enol) form were present, a sharp O-H peak would appear, and the aromatic splitting pattern would shift due to the fully aromatized pyrazine ring. The absence of the O-H signal confirms the thermodynamic dominance of the lactam form.
Protocol 2: Solid-State Validation via ATR-FTIR
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy bypasses solvent effects, revealing the baseline solid-state thermodynamics.
Step-by-Step Methodology:
Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient room temperature, 298 K).
Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate contact.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Data Interpretation (Causality):
Carbonyl Stretch: A strong, sharp absorption band at
∼1650−1680
cm⁻¹ confirms the presence of the highly stable C=O (amide I) bond.
Amine/Amide N-H Stretches: Multiple bands in the
3100−3400
cm⁻¹ region indicate the N1-H and exocyclic 3-
NH2
stretching vibrations. The broadening of these peaks is a direct physical manifestation of the extensive intermolecular hydrogen bonding stabilizing the solid lattice.
The absence of a broad, distinct O-H stretch (
∼3500
cm⁻¹) further invalidates the presence of the lactim tautomer in the solid state.
Conclusion
At room temperature, 3-Amino-7-methylquinoxalin-2(1H)-one exhibits profound thermodynamic stability. This stability is not merely an intrinsic property of its atomic composition, but the result of a highly optimized tautomeric state. The lactam-amine form dominates due to the superior bond enthalpy of the carbonyl group, the preservation of partial aromaticity, and a robust network of intermolecular hydrogen bonds. The 7-methyl group acts as a subtle electronic anchor, further fortifying the N1-H bond. For drug development, this predictable, locked thermodynamic state ensures consistent behavior in formulation and biological assays.
References
Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities
ResearchGate / European Journal of Medicinal Chemistry
2-Hydroxyquinoxaline | High-Purity Research Chemical (Tautomerism Profile)
BenchChem
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines
MDPI
Application Note: Integrating 3-Amino-7-methylquinoxalin-2(1H)-one into Target-Based Drug Discovery Pipelines
Executive Summary The quinoxalin-2(1H)-one scaffold is a privileged bioisostere in modern medicinal chemistry, frequently utilized to mimic quinoline, benzothiophene, and pteridine structures. Specifically, 3-Amino-7-met...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinoxalin-2(1H)-one scaffold is a privileged bioisostere in modern medicinal chemistry, frequently utilized to mimic quinoline, benzothiophene, and pteridine structures. Specifically, 3-Amino-7-methylquinoxalin-2(1H)-one serves as a highly versatile building block in target-based drug discovery. This application note details the mechanistic rationale, synthetic functionalization workflows, and validated experimental protocols for deploying this specific scaffold against high-value therapeutic targets, including Lactate Dehydrogenase A (LDHA), Cyclooxygenase-2 (COX-2), and glutamate receptors.
Pharmacophore Rationale & Mechanistic Insights
Successful drug design requires a deep understanding of how specific functional groups dictate target engagement and pharmacokinetic behavior. The structural anatomy of 3-amino-7-methylquinoxalin-2(1H)-one provides a precise balance of electronic and steric properties:
The Quinoxalinone Core: Provides a rigid, planar geometry that excels at intercalating into narrow enzymatic clefts or binding to flat receptor surfaces.
The 3-Amino Group (Nucleophilic Handle & H-Bond Donor): This primary amine is the critical vector for library expansion. It acts as a primary hydrogen bond donor in native target pockets. More importantly, it serves as a synthetic handle for Schiff base (aldimine) formation or iodine-catalyzed C-N bond formation[1]. Reacting the 3-amino group with aromatic aldehydes generates an azomethine (HC=N) linkage, locking the molecule into a conformation that captures additional hydrophobic interactions within target enzymes like LDHA[2].
The 7-Methyl Group (Lipophilic Modulator): The addition of a methyl group at the 7-position exerts a mild electron-donating inductive effect, enriching the electron density of the fused benzene ring. This stabilizes radical intermediates during C-H functionalization. Pharmacologically, it increases the partition coefficient (LogP), significantly enhancing Caco-2 cell permeability and allowing the scaffold to anchor deeply into hydrophobic sub-pockets of kinases and reductases.
Key Therapeutic Applications
Oncology: Dual LDHA and COX-2 Inhibition
In colorectal cancer (CRC), tumor survival is heavily dependent on the Warburg effect (aerobic glycolysis) and localized inflammation. Quinoxalinone derivatives synthesized from 3-amino precursors have demonstrated potent dual-inhibition of LDHA and COX-2. By blocking LDHA, these compounds starve the tumor of NAD+ required for glycolysis, while COX-2 inhibition halts PGE2 biosynthesis[2].
Neurology: Glutamate Receptor Antagonism
The 3-aminoquinoxalin-2-one scaffold is a well-documented pharmacophore for AMPA and NMDA receptor antagonism. In the context of glial tumors, these glutamate antagonists suppress aberrant neuronal activity and prevent glutamate-associated excitotoxicity, thereby slowing the physical expansion of the tumor into surrounding brain tissue[3].
Functionalized quinoxalin-2(1H)-ones are deployed to combat diabetic complications by selectively inhibiting ALR2 over ALR1. The planar core mimics the native substrate, while functionalization at the 3-position allows for the incorporation of phenolic structures that provide secondary antioxidant activity[4].
Mechanistic and Workflow Visualizations
Workflow for derivatization and HTS of 3-amino-7-methylquinoxalin-2(1H)-one.
Dual inhibition of LDHA and COX-2 by quinoxalinone derivatives in CRC.
Quantitative Data Summaries
Table 1: Pharmacological Targets & SAR Impact of Scaffold Substitutions
Target Enzyme / Receptor
Role of 3-Amino Substitution
Role of 7-Methyl Substitution
Typical IC50 Range
Primary Indication
LDHA
Forms azomethine linkage; dictates H-bond acceptor interactions in the NADH pocket.
Direct H-bonding with Arg120/Tyr355 at the cyclooxygenase active site entrance.
Steric bulk restricts rotation, locking the core into the COX-2 specific side-pocket.
1.2 - 8.5 µM
Inflammation / Oncology
AMPA / NMDA
Acts as a competitive glutamate mimic; binds to the glutamate recognition site.
Increases lipophilicity for blood-brain barrier (BBB) penetration.
0.1 - 2.0 µM
Glial Tumors / Neuropathy
ALR2
Scaffold extension point for phenolic rings to impart secondary antioxidant activity.
Fills the specificity pocket, driving selectivity over ALR1.
0.05 - 1.5 µM
Diabetic Complications
Experimental Protocols
Protocol A: Synthesis of Azomethine (Schiff Base) Derivatives targeting LDHA
Causality: To generate potent LDHA inhibitors, the 3-amino group is reacted with electron-withdrawing aromatic aldehydes. Glacial acetic acid is used as a catalyst to protonate the aldehyde carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by the weakly nucleophilic 3-amino group of the quinoxalinone core[2].
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask, dissolve 0.002 mol of 3-amino-7-methylquinoxalin-2(1H)-one in 15 mL of absolute ethanol.
Reagent Addition: Add an equimolar amount (0.002 mol) of the desired aromatic aldehyde (e.g., 5-chloro vanillin or 4-formylbenzoic acid).
Catalysis: Add 3–5 drops of glacial acetic acid to the mixture. Note: Do not over-acidify, as extreme low pH will protonate the 3-amino group, rendering it non-nucleophilic.
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor the reaction progress hourly.
Validation Checkpoint (Self-Validating System): Spot the reaction mixture on a TLC plate (EtOAc/Hexane 1:1). The reaction is complete when the starting material spot disappears. Post-purification, run a 1H-NMR spectrum. The protocol is self-validating when the starting material's 3-NH2 broad singlet at ~4.53 ppm completely disappears, replaced by a sharp, highly deshielded azomethine (HC=N) singlet at 8.40–8.73 ppm.
Isolation: Cool the mixture to room temperature. Pour the contents into crushed ice. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., DMF/ethanol).
Protocol B: High-Throughput In Vitro LDHA Inhibition Assay
Causality: LDHA catalyzes the conversion of pyruvate to lactate with the concurrent oxidation of NADH to NAD+. Because NADH absorbs strongly at 340 nm and NAD+ does not, the rate of absorbance decrease at 340 nm is a direct, real-time quantifiable measure of LDHA enzymatic activity.
Step-by-Step Methodology:
Buffer Preparation: Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.4).
Reagent Master Mix: In a 96-well UV-transparent microplate, add 200 µL of the assay buffer containing 2 mM pyruvate and 20 µM NADH per well.
Compound Incubation: Add 5 µL of the synthesized quinoxalinone derivative (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (e.g., 0.1 to 100 µM).
Enzyme Addition: Initiate the reaction by adding 10 µL of purified human LDHA enzyme (final concentration 10 ng/mL).
Validation Checkpoint (Self-Validating System): Include a positive control well (e.g., using the known LDHA inhibitor FX11) and a vehicle control well (1% DMSO). The assay self-validates if the vehicle control shows a steep, linear decrease in A340 over 10 minutes, while the positive control flattens the curve, confirming that the enzyme is active and the reagents are structurally intact.
Data Acquisition: Read the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader at 37°C. Calculate the IC50 using non-linear regression analysis of the initial reaction velocities.
References
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Institutes of Health (NIH) / PMC.2
Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions. The Journal of Organic Chemistry - ACS Publications.1
US Patent 2005/0054650 A1: Methods for treating cancer by administering an inhibitor of the interaction of glutamate. Googleapis Patent Database.3
Application Note: Chromatographic Separation and Purification of 3-Amino-7-methylquinoxalin-2(1H)-one
Executive Summary & Scientific Context Within the landscape of biologically active heterocyclic templates, the quinoxalin-2(1H)-one core is a privileged pharmacophore. Derivatives of this scaffold are actively investigat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
Within the landscape of biologically active heterocyclic templates, the quinoxalin-2(1H)-one core is a privileged pharmacophore. Derivatives of this scaffold are actively investigated in drug discovery for their roles as MAT2A inhibitors in MTAP-deficient cancers[1], antithrombotic agents, and fluorescent probes[2].
3-Amino-7-methylquinoxalin-2(1H)-one represents a specific synthetic target and intermediate that poses distinct analytical challenges. The molecule features a planar, rigid aromatic system, a basic primary amine at the 3-position, and an acidic lactam nitrogen at the 1-position. This structural duality allows for complex lactam-lactim and amino-imino tautomerization, which, if not properly controlled during chromatography, leads to severe peak broadening, splitting, and irreversible column adsorption. This application note provides a self-validating, highly optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed specifically to overcome these physicochemical hurdles.
Physicochemical Profiling
Understanding the intrinsic properties of the analyte is the foundation of rational method development. The basicity of the amine and the hydrophobicity of the methyl-substituted quinoxaline core dictate the choice of stationary and mobile phases.
Requires high-resolution separation from structurally similar synthetic byproducts.
Molecular Weight
175.19 g/mol
Elutes relatively early on standard C18 unless ion-pairing is utilized.
LogP (estimated)
1.2 – 1.6
Moderate hydrophobicity; suitable for Reversed-Phase (RP) chromatography.
pKa₁ (Amine)
~ 2.5 – 3.0
Requires mobile phase pH < 2.5 to ensure full protonation and prevent peak tailing.
pKa₂ (Lactam NH)
~ 8.5 – 9.0
Avoid alkaline pH to prevent deprotonation and subsequent co-elution issues.
Mechanistic Rationale for Method Design (E-E-A-T)
Stationary Phase Selection
For positional isomers and polar-substituted aromatic compounds like quinoxalines, standard silica-based columns often fail due to secondary interactions between the basic amine and residual surface silanols[3]. To achieve a self-validating, reproducible method, an end-capped, high-purity C18 column (e.g., Waters XBridge or Phenomenex Luna) or a polar-embedded C18 is mandatory. The end-capping physically shields the silica matrix, preventing the 3-amino group from undergoing ion-exchange interactions that cause peak tailing.
Mobile Phase & pH Control Causality
The most critical parameter in this separation is the mobile phase pH. Operating at a neutral pH allows the molecule to exist in a state of dynamic tautomeric equilibrium on the column, resulting in broad, unquantifiable peaks.
By acidifying the mobile phase to pH 2.0 – 2.5 using 0.1% Trifluoroacetic acid (TFA), two mechanistic goals are achieved simultaneously[4]:
State Locking: The basic 3-amino group is fully protonated (
NH3+
), locking the molecule into a single, stable cationic state and suppressing tautomerization.
Ion-Pairing: The trifluoroacetate anion (
CF3COO−
) acts as a hydrophobic ion-pairing agent. It associates with the protonated amine, masking its charge and increasing the apparent hydrophobicity of the complex. This significantly improves retention time predictability and peak symmetry on the RP column.
Figure 1: Mechanistic pathway of pH control and ion-pairing to prevent silanol interactions.
Experimental Protocols
The following protocols are designed as self-validating systems. Before analyzing actual samples, the system suitability criteria must be met to ensure the integrity of the chromatographic bed and mobile phase preparation.
Protocol A: Analytical RP-HPLC for Purity Assessment
Materials & Reagents:
Column: High-purity end-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% TFA in LC-MS grade Water (v/v).
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (v/v).
Diluent: Methanol : Water (50:50, v/v). Note: Do not use 100% organic solvent as diluent to prevent solvent-mismatch peak distortion.
Step-by-Step Methodology:
System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at 5% B for 15 minutes at a flow rate of 1.0 mL/min. Set the column oven to 40 °C to enhance mass transfer.
Sample Preparation: Dissolve 1.0 mg of 3-Amino-7-methylquinoxalin-2(1H)-one in 1.0 mL of Diluent. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.
System Suitability Injection: Inject 5 µL of the standard. Verify that the theoretical plate count (
N
) is > 5,000 and the tailing factor (
Tf
) is between 0.9 and 1.5. If
Tf>1.5
, verify the pH of Mobile Phase A.
Gradient Execution: Run the gradient program outlined in Table 2. Monitor UV absorbance at 230 nm and 254 nm (the quinoxalinone core has strong chromophores in this region)[4].
Table 2: Analytical HPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
1.0
95
5
2.0
1.0
95
5
12.0
1.0
40
60
15.0
1.0
5
95
17.0
1.0
5
95
17.1
1.0
95
5
22.0
1.0
95
5 (Re-equilibration)
Protocol B: Preparative HPLC Workflow for Scale-Up
When isolating 3-Amino-7-methylquinoxalin-2(1H)-one from a crude synthetic mixture, direct linear scale-up from the analytical method is employed.
Step-by-Step Methodology:
Column: Preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm).
Flow Rate: Scale the flow rate geometrically. For a 21.2 mm ID column, use 21.0 mL/min.
Sample Loading: Dissolve the crude mixture in DMSO (up to 50 mg/mL). Inject a maximum of 500 µL per run to prevent column overloading and loss of resolution.
Fraction Collection: Trigger fraction collection via UV threshold at 254 nm.
Recovery: Pool fractions containing the target peak. Remove acetonitrile via rotary evaporation at 35 °C, then lyophilize the remaining aqueous solution to yield the pure compound as a TFA salt.
Figure 2: Step-by-step workflow for preparative chromatographic scale-up and isolation.
Troubleshooting & Optimization
Even with a robust method, variations in sample matrix or system dead volume can induce artifacts. Table 3 provides a rapid diagnostic matrix for common issues encountered with quinoxaline derivatives.
Table 3: Diagnostic Matrix for Quinoxalinone Chromatography
Observation
Primary Cause
Corrective Action (Causality)
Severe Peak Tailing (
Tf>2.0
)
Insufficient protonation of the 3-amino group; silanol interaction.
Verify mobile phase pH is
≤2.5
. Prepare fresh 0.1% TFA. Ensure the column is fully end-capped[3].
Split Peaks / Shoulders
Tautomeric interconversion on-column or sample solvent mismatch.
Increase column temperature to 40–50 °C to speed up interconversion kinetics, or dilute the sample in initial mobile phase rather than 100% organic.
Retention Time Drift
Loss of ion-pairing agent equilibrium.
TFA requires longer equilibration times than standard buffers. Flush the column with 20 column volumes of Mobile Phase A before the first injection.
Co-elution with positional isomers
Insufficient selectivity of the stationary phase.
Switch from a standard C18 to a Phenyl-Hexyl phase to exploit
π−π
interactions with the quinoxaline aromatic core[3].
References
Journal of Medicinal Chemistry. Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. ACS Publications (2025). Available at: [Link]
Google Patents.Improved methods for the preparation of quinoxaline derivatives (EP2581375A2).
Portico. Recent advances in the research of quinoxalinone derivatives. Available at: [Link]
Technical Support Center: Post-Synthesis Purification of 3-Amino-7-methylquinoxalin-2(1H)-one
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex post-synthesis purification of 3-Amino-7-methylquinoxalin-2(1H)-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex post-synthesis purification of 3-Amino-7-methylquinoxalin-2(1H)-one .
Due to the amphoteric nature of the quinoxalinone core and the presence of multiple hydrogen-bonding sites, standard flash chromatography often fails to yield >99% purity. This guide addresses the removal of unreacted diamines, tarry oxidation byproducts, and the notoriously difficult 6-methyl regioisomer.
Purification Workflow & Decision Matrix
The following workflow outlines the sequential logic required to isolate the pure 7-methyl target compound from a complex crude mixture.
Figure 1: Sequential purification workflow for 3-Amino-7-methylquinoxalin-2(1H)-one.
Troubleshooting FAQs: The "Why" Behind the Chemistry
Q1: NMR shows a significant amount of unreacted 4-methyl-1,2-phenylenediamine. Why doesn't standard silica gel chromatography remove this?
A: Both the target quinoxalinone and the starting diamine are highly polar and capable of extensive hydrogen bonding, leading to severe tailing and co-elution on normal-phase silica.
The Solution (Causality): Exploit the vast difference in their
pKa
values. The primary amine on 4-methyl-1,2-phenylenediamine has a
pKa
of approximately 4.5. In contrast, the 3-amino group on the quinoxalinone is highly delocalized into the electron-withdrawing lactam ring—creating a "push-pull" electronic system [1]—which drops its conjugate acid
pKa
to roughly 0.56 [2]. By washing the organic layer with a dilute acid (0.1M HCl, pH ~1.0), you selectively protonate the diamine, forcing it into the aqueous phase, while the target compound remains unprotonated in the organic phase.
Q2: My crude product is dark brown/black instead of the expected yellow/orange powder. How do I remove these polymeric impurities?
A: 1,2-phenylenediamines are highly susceptible to air oxidation, forming dark, tarry phenazine-like oligomers during the reaction and workup.
The Solution (Causality): These polymeric byproducts are highly conjugated and possess a strong affinity for the porous, hydrophobic surface of activated carbon (charcoal). Treating the crude mixture with activated carbon in a hot, polar solvent mixture (like Ethanol/DMF) traps these large oligomers. Hot filtration through a Celite pad ensures the removal of the fine carbon particles, leaving a clear, yellow-orange filtrate containing the target monomer.
Q3: How do I separate the 3-amino-6-methylquinoxalin-2(1H)-one regioisomer from my 7-methyl target?
A: Because the starting material (4-methyl-1,2-phenylenediamine) is unsymmetrical, condensation reactions inherently yield a mixture of 6-methyl and 7-methyl isomers. They have identical molecular weights and nearly identical polarities.
The Solution (Causality): Fractional crystallization can enrich the 7-methyl isomer if it is the major product, owing to slight differences in crystal lattice packing [3]. However, for >99% isomeric purity, Preparative Reverse-Phase HPLC is mandatory. The slight difference in the spatial orientation of the methyl group alters the molecule's dipole moment just enough to achieve baseline resolution on a C18 stationary phase when using a shallow, highly controlled gradient of Water/Acetonitrile buffered with 0.1% Trifluoroacetic Acid (TFA).
Quantitative Purification Metrics
Use the following table to benchmark your expected recoveries and purities at each stage of the workflow.
Purification Step
Target Impurity Removed
Solvent / Reagent System
Expected Recovery
Post-Step Purity
Acid Wash
4-Methyl-1,2-phenylenediamine
0.1M HCl (aq) / EtOAc
90–95%
85–90%
Charcoal Treatment
Polymeric/Tarry Oxidation Products
Activated Carbon in Hot EtOH
85–90%
90–92%
Fractional Crystallization
Minor Organic Impurities
EtOH / DMF (4:1 v/v)
70–80%
95–97%
Preparative HPLC
6-Methyl Regioisomer
H₂O / MeCN (0.1% TFA), C18
60–70%
>99.5%
Self-Validating Experimental Protocols
Protocol A: Selective Acid-Base Extraction
Objective: Complete removal of starting diamines without losing the target compound.
Dissolution: Dissolve 10 g of crude 3-Amino-7-methylquinoxalin-2(1H)-one in 250 mL of Ethyl Acetate (EtOAc). Note: If solubility is poor, add up to 10% Tetrahydrofuran (THF).
Acid Wash: Add 100 mL of 0.1M HCl (aq) to the separatory funnel. Shake vigorously and vent.
Validation Check: Drain the aqueous layer and test the pH with indicator paper.
Self-Validation: The pH must remain below 3.0. If the pH is >3.0, the basic diamine has neutralized the acid. Add another 50 mL of 0.1M HCl and repeat until the aqueous wash remains acidic.
Neutralization: Wash the organic layer with 100 mL of saturated NaHCO₃ (aq) to neutralize any residual acid, followed by 100 mL of brine.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Objective: Removal of tarry oligomers and enrichment of the 7-methyl isomer.
Solvent Preparation: Suspend the concentrated crude solid in 100 mL of an Ethanol/DMF mixture (4:1 v/v).
Heating: Heat the suspension to reflux (approx. 85°C) until the solid is completely dissolved.
Decolorization: Carefully add 1.0 g of activated carbon (e.g., Darco G-60). Caution: Add slowly to prevent boil-over. Reflux for an additional 15 minutes.
Hot Filtration: Filter the boiling mixture rapidly through a pre-heated pad of Celite into a clean Erlenmeyer flask.
Self-Validation: The filtrate should be a bright, clear yellow/orange. If it remains dark brown, repeat the charcoal treatment.
Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight.
Isolation: Collect the resulting crystals via vacuum filtration and wash with 20 mL of ice-cold ethanol.
Protocol C: Preparative HPLC for Regioisomer Polish
Objective: Baseline separation of the 6-methyl and 7-methyl regioisomers.
Column Setup: Use a preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase:
Solvent A: HPLC-grade Water + 0.1% TFA
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA
Gradient Method: Run a shallow gradient from 10% B to 40% B over 30 minutes at a flow rate of 20 mL/min.
Detection & Collection: Monitor UV absorbance at 254 nm and 320 nm.
Self-Validation: The 6-methyl and 7-methyl isomers will elute as a closely spaced doublet. Collect fractions manually based on the UV trace. Perform an analytical HPLC run on the fractions before pooling to ensure the isomeric ratio is >99:1.
Recovery: Lyophilize (freeze-dry) the pooled fractions to isolate the pure 3-Amino-7-methylquinoxalin-2(1H)-one as a fluffy powder.
References
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules (NIH/PMC). Details the push-pull electronic nature and structural properties of quinoxalin-2(1H)-one derivatives.[Link]
Reaction mechanism of hydroxylated quinoxalin-2(1H)-one. ResearchGate. Provides fundamental physicochemical data, including the weak basicity (
pKa
~0.56) of the quinoxalinone core.[Link]
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives. MDPI. Highlights standard recrystallization methods and analytical characterization for quinoxalinone derivatives.[Link]
Optimization
Preventing degradation and oxidation of 3-Amino-7-methylquinoxalin-2(1H)-one during storage
Technical Support Center: 3-Amino-7-methylquinoxalin-2(1H)-one Welcome to the dedicated technical support guide for 3-Amino-7-methylquinoxalin-2(1H)-one. This resource is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 3-Amino-7-methylquinoxalin-2(1H)-one
Welcome to the dedicated technical support guide for 3-Amino-7-methylquinoxalin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Due to its chemical structure, 3-Amino-7-methylquinoxalin-2(1H)-one is susceptible to oxidative and other forms of degradation, which can compromise experimental results and the viability of developmental pipelines. This guide provides in-depth, field-proven insights and protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the storage and handling of 3-Amino-7-methylquinoxalin-2(1H)-one.
Q1: What are the first visual signs of degradation for this compound?
A1: The most immediate indicator of degradation is a change in color. Pure 3-Amino-7-methylquinoxalin-2(1H)-one is typically a pale yellow solid.[1] Upon exposure to oxygen, moisture, or light, it can begin to darken, turning into shades of tan, brown, or even dark reddish-brown. This color change is often indicative of the formation of oxidized species and polymeric impurities. Any significant deviation from the initial pale yellow appearance should be treated as a sign of potential degradation.
Q2: What are the optimal storage conditions for long-term stability?
A2: To ensure maximum shelf-life and prevent degradation, 3-Amino-7-methylquinoxalin-2(1H)-one must be stored with strict environmental controls. The core principle is the exclusion of atmospheric oxygen and moisture.[2]
Slows down the rate of potential degradation reactions. While some related compounds are stable at room temperature, refrigeration is recommended for enhanced long-term stability.[3]
Atmosphere
Inert Gas (Argon or Nitrogen)
The quinoxalinone ring and the amino group are susceptible to oxidation.[4][5] Storing under an inert atmosphere displaces oxygen, a key reactant in oxidative degradation pathways.
Light
Amber Glass Vial / Dark
Protects the compound from photo-oxidation. Many organic molecules, especially those with aromatic and heterocyclic rings, can be excited by UV or visible light, leading to radical formation and degradation.[2]
Container
Tightly Sealed Vial
Prevents the ingress of atmospheric moisture and oxygen. The compound can be hygroscopic, and moisture can facilitate hydrolytic degradation or act as a catalyst for oxidation.[6][7]
Q3: My compound will be in frequent use. What is the best practice for handling during experiments?
A3: For compounds that are accessed frequently, the primary risk is repeated exposure to the ambient atmosphere. The ideal method for handling is within an inert atmosphere glovebox.[8] If a glovebox is not available, Schlenk line techniques should be employed.
Weighing and Aliquoting: Whenever possible, weigh out the required amount of the compound inside a glovebox. If this is not feasible, quickly weigh the compound in the open air and immediately reseal the main container. Minimize the time the container is open to less than a minute.
Use of Aliquots: For routine experiments, it is highly advisable to create smaller aliquots from the main stock. This prevents the need to repeatedly open and expose the bulk of the material to potential contaminants. Store these aliquots under the same recommended long-term conditions.
Inert Gas Blanket: Before sealing the main container after use, flush the headspace with a gentle stream of dry argon or nitrogen to displace any air that has entered.[9]
Q4: Can I prepare a stock solution for long-term storage?
A4: Storing the compound as a solution is generally not recommended for long-term preservation, as degradation can occur more rapidly in solution. If you must prepare a stock solution, use a dry, de-gassed aprotic solvent (e.g., anhydrous DMSO or DMF). Prepare the solution under an inert atmosphere, store it in an amber vial at -20°C or -80°C, and use it within a short timeframe. Always run a purity check (e.g., via HPLC) on a new stock solution and before critical experiments if it has been stored for an extended period.
Troubleshooting Guide: Degradation Issues
If you suspect your sample of 3-Amino-7-methylquinoxalin-2(1H)-one has degraded, use this guide to identify the cause and determine the appropriate course of action.
Problem/Observation
Potential Cause
Recommended Action/Solution
Inconsistent or poor results in biological assays.
Loss of compound purity due to degradation. The active compound concentration is lower than expected, or degradation products are interfering with the assay.
1. Perform an immediate purity analysis using RP-HPLC or LC-MS to confirm the integrity of the compound.[10]2. If degradation is confirmed, use a new, verified batch of the compound.3. Review handling and storage protocols to prevent future occurrences.
Appearance of new peaks in HPLC or NMR analysis.
Chemical degradation has occurred, leading to the formation of one or more new species.
1. Attempt to identify the impurities using mass spectrometry (LC-MS) or high-resolution NMR if necessary.[11]2. If the primary peak is still >95% and the impurities are identified as benign, the material may be usable for non-critical applications.3. For critical applications, the material should be re-purified (e.g., via column chromatography or recrystallization) or discarded.
Compound has darkened significantly (e.g., to a brown or black color).
Severe oxidation or polymerization. This is often caused by prolonged or repeated exposure to air and/or light.
1. The material is likely heavily degraded and should not be used for quantitative or sensitive experiments.2. Discard the vial in accordance with your institution's chemical waste disposal procedures.3. Order a fresh batch and strictly adhere to the recommended storage and handling protocols.
Difficulty dissolving the compound in a previously suitable solvent.
Formation of insoluble polymeric degradation products or cross-linked species.
1. This is a strong indicator of significant degradation.2. Confirm insolubility by attempting to dissolve a small amount with sonication.3. It is highly recommended to discard the batch and start with fresh material.
Visualizing Degradation & Troubleshooting
To better understand the processes involved, the following diagrams illustrate the potential degradation pathway and a logical workflow for troubleshooting.
Caption: Decision workflow for handling suspected degradation.
Protocols
Protocol 1: Standard Procedure for Storage and Handling
This protocol should be followed immediately upon receiving a new batch of 3-Amino-7-methylquinoxalin-2(1H)-one.
Receiving: Upon receipt, do not open the primary container on the benchtop. Transfer the sealed container into an inert atmosphere glovebox.
Inspection: Inside the glovebox, open the shipping container and inspect the vial for any damage. Note the initial color and appearance of the compound for future reference.
Aliquoting (Recommended): If you plan to use the compound for multiple experiments, it is best practice to create aliquots.
Prepare several smaller, pre-labeled amber glass vials.
Carefully transfer a portion of the main stock into each aliquot vial.
Securely cap each vial.
Inert Gas Sealing:
Backfill the main stock vial and all aliquot vials with dry argon or nitrogen.
Tightly seal the caps. For extra protection, wrap the cap-vial interface with Parafilm®.
Storage: Place the sealed vials in a designated, clearly labeled secondary container. Store the container in a refrigerator at 2-8°C.
Documentation: Record the date of receipt, initial appearance, and lot number in your lab notebook or inventory system.
Protocol 2: Routine Stability Monitoring by RP-HPLC
This protocol provides a general framework for developing a stability-indicating method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
Column and Mobile Phase Selection:
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products of different polarities.
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
Mobile Phase B: Acetonitrile or Methanol.
Chromatographic Conditions (Example):
Gradient: Start with 5-10% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV-Vis detector. Monitor at a wavelength where the parent compound has a strong absorbance (e.g., determined by a UV scan, typically around 254 nm and 280 nm).
Column Temperature: 30°C.
Sample Preparation:
Prepare a stock solution of 3-Amino-7-methylquinoxalin-2(1H)-one at approximately 1 mg/mL in a suitable solvent (e.g., DMSO or Acetonitrile).
Dilute this stock solution with the initial mobile phase composition to a working concentration of ~50-100 µg/mL.
Analysis:
Inject a freshly prepared sample of a reference (newly opened) standard to establish the retention time and peak area of the pure compound. This is your T=0 reference chromatogram.
Inject a sample of the aged material being tested for stability.
Compare the chromatograms. Look for a decrease in the peak area of the main compound and the appearance of new peaks (either before or after the main peak), which indicate degradation.
Forced Degradation (Method Validation): To ensure the method is "stability-indicating," a forced degradation study should be performed on a reference sample.[10] This involves subjecting the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products and confirm they can be separated from the main peak.
References
Rogóż, K., et al. (2014). Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative. Molecules. Available from: [Link]
Wang, Z., et al. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters. Available from: [Link]
Academia.edu. Permanganate Oxidation of Quinoxaline and Its Derivatives. Available from: [Link]
Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available from: [Link]
Center for Environmental Risk Assessment and Reduction. III Analytical Methods. Available from: [Link]
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
ResearchGate. (2020). Oxidation of dihydroquinoxalinones to quinoxalines. Available from: [Link]
Lhiaubet-Vallet, V., et al. (2016). Spectral and Kinetic Study of 3-Methylquinoxalin-2-ones Photoreduced by Amino Acids. The Journal of Physical Chemistry A. Available from: [Link]
ResearchGate. (2022). Mechanistic approach for 3-methylquinoxalin-2(1H)-one formation. Available from: [Link]
Al-Ostath, A., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives... Pharmaceuticals. Available from: [Link]
Gao, W., et al. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
Hovione. (2022). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
Mondal, T., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Available from: [Link]
Bhamare, M. S., et al. (2025). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. Prospects in Pharmaceutical Sciences. Available from: [Link]
Analytical Sciences. (2012). Vol.28, Num.3. Available from: [Link]
Technical Support Center: Reducing Background Noise in HPLC Analysis of 3-Amino-7-methylquinoxalin-2(1H)-one
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-7-methylquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-7-methylquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who require the highest level of sensitivity and accuracy in their chromatographic data. A stable, low-noise baseline is the foundation of reliable quantification. This document provides a systematic approach to identifying and eliminating sources of background noise, ensuring the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common and immediate questions regarding HPLC baseline noise.
Q1: What are the primary sources of high background noise in my HPLC baseline?
High background noise is a common issue that can typically be traced back to one of four main areas of the HPLC system. The most frequent cause is the mobile phase itself, where contaminants, dissolved gases, or improper preparation can introduce significant noise.[1][2][3] Other major sources include the HPLC pump (worn seals, faulty check valves), the column (contamination, degradation), and the detector (dirty flow cell, aging lamp).[1][4][5]
Q2: My baseline noise is very regular and periodic, like a pulse. What is the most likely cause?
A pulsating or cyclical baseline is almost always linked to the HPLC pump.[1][5] This pattern is often caused by a faulty check valve, a worn piston seal, or trapped air bubbles within the pump head.[1][4][5] The consistent frequency of the noise often correlates with the pump stroke. To confirm, you can change the flow rate; if the frequency of the noise changes proportionally, the pump is the source.[5]
Q3: I'm observing random, sharp spikes in my baseline. What should I investigate?
Random spikes are typically caused by air bubbles passing through the detector flow cell or by electrical interference.[6][7] Inadequate degassing of the mobile phase is a primary cause of bubble formation.[2][6] Another potential, though less common, cause is an aging detector lamp that is beginning to arc.[7]
Q4: Why does my baseline noise or drift significantly increase when I run a gradient method?
This is a classic symptom of a contaminated mobile phase or a dirty column.[1] In gradient elution, as the percentage of the stronger solvent (e.g., acetonitrile) increases, it can elute contaminants that have accumulated on the column from a weaker, often aqueous, mobile phase. Even trace impurities in the weaker solvent (Solvent A) can concentrate on the column and then wash off during the gradient, appearing as "ghost peaks" or a rising baseline.[8] Using the highest purity solvents and freshly prepared mobile phases is critical for gradient analysis.[8][9]
Section 2: Systematic Troubleshooting Guide
A logical, step-by-step approach is the most efficient way to diagnose and resolve baseline noise. This guide follows the flow path of a typical HPLC system.
Initial Diagnosis: A Flowchart for Noise Source Isolation
Before disassembling components, a systematic diagnosis can quickly narrow down the potential source of the noise. Follow this workflow to guide your troubleshooting efforts.
Caption: A logical workflow for isolating the source of HPLC baseline noise.
The Mobile Phase: The Most Common Culprit
Over 70% of HPLC issues can be traced back to the mobile phase.[8] Ensuring its purity and proper preparation is the single most effective step in reducing background noise.
Causality: Solvents, even those labeled "HPLC grade," can contain trace impurities that absorb UV light, especially at low wavelengths (<220 nm) often used for compounds like quinoxalinones. Water is a common source of microbial and organic contamination.[1] Additives like trifluoroacetic acid (TFA) absorb UV light and can increase baseline noise.[6] Dissolved air can outgas in the low-pressure environment of the detector flow cell, causing noise spikes.[6][10]
Troubleshooting Steps & Solutions:
Use Highest Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared, high-purity water (e.g., 18.2 MΩ·cm).[2][10][11]
Prepare Fresh Daily: Aqueous mobile phases, especially those with buffers like phosphate, are prone to microbial growth.[12][13] Prepare these solutions fresh each day to prevent contamination.
Filter and Degas: Filter all mobile phase components, particularly buffered aqueous solutions, through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[8][9] Thoroughly degas the mobile phase using an in-line degasser, sonication, or helium sparging to prevent bubble formation.[1][2]
Measure Components Separately: When preparing a mixed mobile phase (e.g., 91% buffer, 9% acetonitrile), measure the volumes of each component separately before mixing. Combining them by topping one up to a final volume can lead to inaccurate concentrations due to solvent contraction.[8][9]
Parameter
Recommendation
Rationale
Solvent Grade
HPLC, Gradient, or LC-MS Grade
Minimizes UV-absorbing impurities and particulates.[9][11]
Water Purity
18.2 MΩ·cm, freshly drawn
Prevents organic and microbial contamination.[1][11]
Buffer Prep
Prepare fresh daily
Prevents microbial growth that can clog frits and create noise.[12]
Filtration
0.22 µm or 0.45 µm filter
Removes particulates that can damage the pump and column.[9][14]
Degassing
Required (In-line, Sonication, Sparging)
Prevents bubble formation in the pump and detector flow cell.[1][2][15]
The HPLC Pump and Degasser
If the noise is periodic, the pump is the likely source.
Causality: The pump's role is to deliver a constant, pulse-free flow of the mobile phase. Worn piston seals can cause leaks and pressure fluctuations.[4][5] Faulty check valves can fail to prevent backflow, leading to an unstable flow rate.[1][5] A malfunctioning degasser will fail to remove dissolved gases, leading to bubble formation downstream.[1]
Troubleshooting Steps & Solutions:
Check for Leaks: Visually inspect all fittings around the pump heads. Look for salt buildup (from buffers) or solvent residue, which indicates a leak.
Purge the System: Purge each solvent line thoroughly according to the manufacturer's instructions to remove any trapped air bubbles in the pump heads.
Check Degasser Function: Ensure the degasser vacuum level is within the manufacturer's specifications. A faulty degasser can introduce as many problems as no degasser at all.
Pump Seal and Check Valve Maintenance: Pump seals and check valves are consumable parts. If pressure fluctuations and baseline pulses persist, replace them as part of routine preventive maintenance.[1][10]
The Column
The column can trap contaminants or degrade over time, leading to increased noise.
Causality: Particulates from the sample or mobile phase can clog the column inlet frit.[3] Strongly retained compounds from previous injections can slowly bleed off the column, causing a drifting or noisy baseline.[16] Operating outside the column's recommended pH range can degrade the silica packing material, also contributing to noise.[11]
Troubleshooting Steps & Solutions:
Isolate the Column: As shown in the flowchart, the definitive test is to replace the column with a zero-dead-volume union. If the noise disappears, the column is the source.[1]
Flush the Column: Flush the column with a strong, compatible solvent to wash away contaminants. For a C18 column, this might involve flushing with 100% acetonitrile or isopropanol (after ensuring any buffers are first flushed out with water to prevent precipitation).[11][13]
Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column. It serves to trap particulates and strongly retained compounds, protecting the more expensive analytical column.
The Detector (UV-Vis/DAD)
The detector is the final component in the flow path and can be a source of both chemical and electronic noise.
Causality: Contaminants or air bubbles in the flow cell can scatter or absorb light, causing noise.[3][4][16] A deuterium lamp has a finite lifetime and its light output will decrease and become less stable over time, increasing noise.[4] Incorrect data acquisition settings can also artificially increase the appearance of noise.[6][16] For a compound like 3-Amino-7-methylquinoxalin-2(1H)-one, which has strong UV absorbance, selecting a detection wavelength near the mobile phase's UV cutoff will amplify baseline noise.[6]
Troubleshooting Steps & Solutions:
Clean the Flow Cell: Flush the flow cell with a strong solvent like methanol or isopropanol to remove any adsorbed contaminants.[4][10]
Check Lamp Performance: Most modern HPLC software includes a lamp intensity or diagnostic test. Perform this test to check the lamp's energy output. Replace the lamp if it fails the test or has exceeded its recommended lifetime (typically ~2000 hours).[6]
Optimize Detector Settings:
Wavelength: Ensure the chosen wavelength is not close to the UV cutoff of your mobile phase solvents or additives. Acetonitrile is generally preferred over methanol for low-wavelength detection due to its lower UV cutoff.[6][12]
Data Acquisition Rate (Hz): A higher data rate collects more points per second, which can make the baseline appear noisier.[6] Set the rate appropriate for your peak widths (aim for 20-25 points across the peak).
Response Time/Time Constant: A longer response time acts as an electronic filter, smoothing the baseline but potentially broadening peaks.[11][17] Adjust this setting to find the best balance between noise reduction and peak integrity.
Section 3: Detailed Experimental Protocols
Protocol 1: Best Practices for Mobile Phase Preparation
This protocol ensures the preparation of a clean, consistent mobile phase to minimize background noise.
Select Components: Use only HPLC-grade or higher solvents (e.g., acetonitrile, methanol) and reagents. Use freshly purified water (18.2 MΩ·cm).[14]
Weigh Reagents: For buffered solutions, accurately weigh solid reagents. Do not rely on volumetric measurements for solids.
Dissolve and Mix: Add the weighed buffer salts to the full volume of water and dissolve completely using a magnetic stirrer.
Measure Volumes Separately: For a mixed mobile phase, use Class A volumetric flasks or graduated cylinders to measure the required volumes of the aqueous and organic components separately.[8]
Combine and Mix: Pour the separately measured components into the final, clean solvent reservoir bottle and mix thoroughly.
Filter: Filter the final mobile phase, especially the aqueous component, through a 0.45 µm or 0.22 µm solvent-compatible membrane filter.[8][14]
Degas: Place the reservoir bottle in an ultrasonic bath for 10-15 minutes or connect it to the HPLC's in-line degasser and allow it to run for at least 15 minutes before starting analysis.[14]
Label: Clearly label the reservoir with the composition, preparation date, and your initials.
Protocol 2: Systematic HPLC System Flush Procedure
This procedure is used to clean the entire system flow path when contamination is suspected.
Remove Column: Disconnect the column and replace it with a zero-dead-volume union.
Prepare Flushing Solvents: Prepare reservoirs of fresh, HPLC-grade water and isopropanol (or methanol).
Flush with Water: Place all solvent lines into the water reservoir. Purge each line at a high flow rate (e.g., 5 mL/min) for 5 minutes. Then, run water through the system at 1 mL/min for at least 30 minutes to remove any buffer salts.
Flush with Isopropanol: Move all solvent lines to the isopropanol reservoir. Purge each line. Run isopropanol through the system at 1 mL/min for at least 30 minutes to remove organic contaminants.
Re-equilibrate: Replace the flushing solvents with your fresh, properly prepared mobile phase. Flush the system thoroughly with the new mobile phase until the detector baseline is stable.
Re-install Column: Stop the pump. Re-install the column (or a new column if the old one was identified as the problem source).
Final Equilibration: Equilibrate the column with the mobile phase at the initial method conditions for at least 15-20 column volumes, or until a stable, low-noise baseline is achieved.[13]
References
HPLC Repair Services: Common Causes of Baseline Noise. (2020). Overbrook Service. Available at: [Link]
How to Address Detector Noise in HPLC Systems. (2025). Patsnap Eureka. Available at: [Link]
Common Causes of Baseline Noise in HPLC & UHPLC Systems. (2015). ResearchGate. Available at: [Link]
Eliminating Baseline Problems. Agilent. Available at: [Link]
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at: [Link]
Mobile Phase Prep: Key Tips & Tricks. (2022). Phenomenex. Available at: [Link]
Guideline for Preparation of Mobile Phase Required for HPLC. (2011). Pharmaguideline. Available at: [Link]
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials. Available at: [Link]
Isolating Detector Noise: Part 1. (2023). Separation Science. Available at: [Link]
HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019). Element Lab Solutions. Available at: [Link]
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019). LCGC International. Available at: [Link]
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Persee - PGeneral. Available at: [Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025). LCGC International. Available at: [Link]
Troubleshooting Common HPLC Issues: A Practical Guide. (2025). Maxi Scientific. Available at: [Link]
How can I eliminate baseline noise in HPLC?. (2014). ResearchGate. Available at: [Link]
Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the. Royal Society of Chemistry. Available at: [Link]
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2021). MDPI. Available at: [Link]
Minimizing side reactions during 3-Amino-7-methylquinoxalin-2(1H)-one derivatization
Answering the call of complex synthetic challenges, the following guide serves as a dedicated technical support resource for professionals navigating the derivatization of 3-Amino-7-methylquinoxalin-2(1H)-one. As a Senio...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the call of complex synthetic challenges, the following guide serves as a dedicated technical support resource for professionals navigating the derivatization of 3-Amino-7-methylquinoxalin-2(1H)-one. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a framework of chemical logic to empower you to anticipate, diagnose, and resolve side reactions, ensuring the integrity and efficiency of your research.
Technical Support Center: Derivatization of 3-Amino-7-methylquinoxalin-2(1H)-one
This guide is structured to address the nuanced challenges of derivatizing the 3-amino group while preserving the core quinoxalinone scaffold. We will explore the electronic and steric factors that govern reactivity and provide actionable strategies for minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites on 3-Amino-7-methylquinoxalin-2(1H)-one and how does this influence derivatization?
A: The molecule presents two primary nucleophilic sites: the exocyclic amino group at the C-3 position and the endocyclic nitrogen of the lactam at the N-1 position. The C-3 amino group is generally more nucleophilic due to the lone pair's higher availability. However, the N-1 proton is more acidic (pKa ~18-20 for similar amides) than the protons on the C-3 amino group (pKa ~35-40). Consequently, in the presence of a sufficiently strong base, the N-1 position is readily deprotonated to form a potent nucleophilic anion. This competition between the two sites is the primary cause of selectivity issues, often leading to mixtures of N-3, N-1, and di-substituted products.
Diagram 1: Nucleophilic Sites
Caption: Key nucleophilic sites on the quinoxalinone scaffold.
Q2: What is the most effective general strategy to achieve selective derivatization at the 3-amino position?
A: A two-pronged approach is most effective:
Reaction Condition Optimization: Meticulous control of the base, solvent, and temperature is crucial. Using mild, non-nucleophilic bases in stoichiometric amounts can often favor reaction at the more nucleophilic C-3 amino group without significantly deprotonating the N-1 lactam.
Protecting Group Strategy: For reactions requiring stronger bases or higher temperatures, a protecting group strategy is indispensable.[1] By temporarily blocking the N-1 position, all reactivity is directed to the desired C-3 amino group. The choice of protecting group is critical and must be "orthogonal" – meaning it can be removed under conditions that do not affect the newly installed derivative at C-3.[1][2]
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental outcomes and provides a logical path to their resolution.
Problem 1: My TLC plate shows multiple products, and NMR analysis suggests derivatization at more than one site.
Probable Cause: Di-substitution at C-3 Amino and N-1 Lactam. This is the most common side reaction, arising from the deprotonation of the N-1 lactam, which then competes with the C-3 amino group for the electrophile (e.g., an acyl chloride or alkyl halide).
Solution A: Re-evaluate Your Choice of Base. The base is the most critical variable. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) will quantitatively deprotonate the N-1 position, guaranteeing di-substitution.
Actionable Insight: Switch to a milder, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use only a slight excess (1.1-1.5 equivalents). For even milder conditions, an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent can be effective.[3]
Solution B: Implement an N-1 Protecting Group. If harsher conditions are unavoidable, protecting the N-1 position is the most robust solution.
Actionable Insight: The tert-butoxycarbonyl (Boc) group is an excellent choice. It is stable to many reaction conditions used for C-3 derivatization and is easily removed with acid (e.g., TFA in DCM) without affecting most common derivatives.[2][4] See Protocol 2 for a detailed methodology.
Diagram 2: Competing Reaction Pathways
Caption: Influence of reaction conditions on derivatization selectivity.
Problem 2: The reaction mixture forms an insoluble precipitate, and the desired product yield is very low.
Probable Cause: Oxidative Dimerization. The electron-rich aromatic system, particularly the amino-substituted quinoxalinone, can be susceptible to oxidative dimerization, where two molecules couple to form a high-molecular-weight, often insoluble, byproduct. This can be initiated by trace metal impurities or exposure to atmospheric oxygen under certain conditions.[5] While the exact mechanism can vary, it often involves single-electron transfer (SET) processes.[5][6]
Solution A: Ensure an Inert Atmosphere. Oxygen is a common culprit in oxidative side reactions.
Actionable Insight: Before adding any reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
Solution B: Scrutinize Reagents for Metal Contaminants. Transition metals can catalyze oxidative coupling.
Actionable Insight: Use high-purity solvents and reagents. If using a catalyst, ensure it is not known to promote oxidative C-N or N-N coupling for your substrate class.
Problem 3: The reaction is clean with no major side products, but conversion is low, and I recover most of my starting material.
Probable Cause A: Insufficient Electrophile Reactivity. The electrophile may not be "hot" enough to react efficiently with the C-3 amino group, which is somewhat deactivated by the electron-withdrawing quinoxalinone ring.
Solution A: Activate Your Electrophile.
Actionable Insight (for Acylation): If you are using a carboxylic acid, it must be activated. Standard peptide coupling reagents are highly effective. Use HOBt/EDC or HATU to generate a highly reactive activated ester in situ, which will then readily acylate the C-3 amino group.
Actionable Insight (for Alkylation): If using an alkyl chloride, conversion may be slow. Switching to the corresponding alkyl bromide or iodide will increase the reaction rate due to better leaving group ability. Adding a catalytic amount of sodium iodide (NaI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.
Probable Cause B: Incorrect Solvent Choice. The solvent must fully solubilize the reactants and be appropriate for the reaction mechanism.
Solution B: Optimize the Solvent.
Actionable Insight: For reactions involving charged intermediates or polar transition states (common in acylations/alkylations), a polar aprotic solvent like DMF, DMSO, or NMP is often superior to less polar options like DCM or THF. See Table 1 for guidance.
Data & Protocols
Table 1: Influence of Base and Solvent on Selectivity
Base (Class)
pKa of Conj. Acid
Typical Solvent
Recommended Use & Rationale
Triethylamine (TEA)
~10.7
DCM, THF, ACN
Good starting point. Mild enough to minimize N-1 deprotonation. Can act as a nucleophile itself at high temperatures.
DIPEA (Hünig's Base)
~11.0
DCM, DMF, ACN
Excellent choice. Sterically hindered and non-nucleophilic. Provides higher selectivity for C-3 than TEA.
Potassium Carbonate (K₂CO₃)
~10.3
DMF, Acetone
Mild inorganic base. Useful when organic bases interfere. Heterogeneous nature can sometimes slow the reaction but improve selectivity.
Sodium Hydride (NaH)
~36
THF, DMF
Not recommended for selective C-3 derivatization. A very strong, non-selective base that will rapidly deprotonate N-1, leading to di-substitution.
Experimental Protocol 1: General Procedure for Selective N-Acylation of the 3-Amino Group
This protocol is optimized for the acylation of the 3-amino group using an activated carboxylic acid.
Vessel Preparation: To a flame-dried round-bottom flask under a positive pressure of Argon, add 3-Amino-7-methylquinoxalin-2(1H)-one (1.0 eq) and the desired carboxylic acid (1.1 eq).
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
Base Addition: Cool the mixture to 0 °C in an ice bath. Add Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 5 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired N-acylated product.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common derivatization issues.
References
Laitinen, T., et al. (2000). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 457-462. Available from: [Link]
Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1248, 131435. Available from: [Link]
Abdel-Maksoud, M. S., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1696-1715. Available from: [Link]
Taiwo, F. O., et al. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research, 6(2). Available from: [Link]
Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10339-10377. Available from: [Link]
He, W.-M., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5084. Available from: [Link]
Al-Warhi, T., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. Available from: [Link]
Krasavin, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(10), 6846-6857. Available from: [Link]
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Available from: [Link]
Organic Synthesis. (n.d.). Protecting Groups. Available from: [Link]
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available from: [Link]
Khan, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(2), 467. Available from: [Link]
Peng, J., et al. (2020). Divergent g-C3N4-catalyzed Reactions of Quinoxalin-2(1H)-ones with N-Aryl Glycines under Visible Light: Solvent-Controlled Hydroaminomethylation and Annulation. Organic Letters, 22(15), 6048-6052. Available from: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Available from: [Link]
Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1248, 131435. Available from: [Link]
ResearchGate. (n.d.). Strategies towards the synthesis of 3‐acylquinoxalin‐2(1H)‐ones. Available from: [Link]
ResearchGate. (n.d.). Synthesis of 3‐methylquinoxalin‐2(1H)‐one via C−H bond functionalization. Available from: [Link]
ResearchGate. (n.d.). Substrate Scope for the Synthesis of 3‐Aminoquinoxalin‐2(1H)‐ones. Available from: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available from: [Link]
Abdel-Maksoud, M. S., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1696-1715. Available from: [Link]
Wang, T., et al. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters, 18(5), 1144-1147. Available from: [Link]
CN111116497B. (n.d.). Preparation method of 3-methylquinoxaline-2- (1H) -one derivative. Google Patents.
Wang, D., et al. (2023). Annulation Reaction of Quinoxalin-2(1H)-ones Initiated by Electrochemical Decarboxylation of N-Arylglycines. The Journal of Organic Chemistry, 88(3), 1667-1676. Available from: [Link]
Li, X., et al. (2022). Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. ACS Omega, 7(51), 48197-48205. Available from: [Link]
Zhang, J.-H., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. International Journal of Molecular Sciences, 24(6), 5163. Available from: [Link]
Periyasami, G., et al. (2020). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 5(29), 18365-18374. Available from: [Link]
Marianayagam, N. J., & Eisenberg, D. (2004). Mechanism and evolution of protein dimerization. Protein Science, 13(7), 1957-1969. Available from: [Link]
Zhang, J.-H., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 24(6), 5163. Available from: [Link]
A Comparative Guide to the Efficacy of 3-Amino-7-methylquinoxalin-2(1H)-one and 3-aminoquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoxalin-2(1H)-one scaffold is a cornerstone for the development of novel therapeutics, demonstrating a broad...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoxalin-2(1H)-one scaffold is a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] Within this class of compounds, substitutions on the quinoxaline ring are pivotal in modulating pharmacological activity. This guide provides a comparative analysis of two closely related derivatives: 3-Amino-7-methylquinoxalin-2(1H)-one and its parent compound, 3-aminoquinoxalin-2(1H)-one.
While direct head-to-head comparative studies are not extensively available in the public domain, this guide will synthesize existing data on related structures to infer the potential impact of the 7-methyl group on the overall efficacy of the 3-aminoquinoxalin-2(1H)-one core. We will delve into the structure-activity relationships (SAR) of this chemical series, hypothesize the mechanistic implications of the 7-methyl substitution, and provide detailed experimental protocols to enable researchers to conduct their own comparative efficacy studies.
The 3-aminoquinoxalin-2(1H)-one Scaffold: A Privileged Structure in Drug Discovery
The 3-aminoquinoxalin-2(1H)-one core is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] This scaffold is a key component in several biologically active molecules, including kinase inhibitors and anti-infective agents. The amino group at the 3-position is often crucial for forming key hydrogen bond interactions within the active sites of target proteins.
Efficacy Profile of 3-aminoquinoxalin-2(1H)-one Derivatives
Derivatives of 3-aminoquinoxalin-2(1H)-one have been reported to exhibit a range of biological activities. For instance, various substituted 3-aminoquinoxalin-2(1H)-ones have demonstrated potential as anticancer agents.[3] The core structure serves as a versatile backbone for the addition of various functional groups to optimize potency and selectivity.
The Influence of the 7-Methyl Group: A Structural-Activity Relationship (SAR) Perspective
The introduction of a methyl group at the 7-position of the quinoxalinone ring in 3-Amino-7-methylquinoxalin-2(1H)-one is expected to significantly influence its biological profile compared to the unsubstituted parent compound. The methyl group, being a small, lipophilic, and electron-donating group, can impact the molecule's efficacy through several mechanisms:
Steric Effects: The methyl group can influence the binding orientation of the molecule within a target's active site. Depending on the topology of the binding pocket, this can either lead to a more favorable, potency-enhancing conformation or introduce steric hindrance that weakens the interaction.
Electronic Effects: As an electron-donating group, the methyl group can alter the electron density of the quinoxaline ring system. This can modulate the pKa of the molecule and the strength of hydrogen bonds formed by the amino and amide groups, thereby affecting target binding affinity. For example, studies on other quinoxaline derivatives have shown that electron-withdrawing groups at the 7-position, such as a nitro group, can decrease anticancer activity, suggesting that the electronic nature of substituents at this position is a critical determinant of efficacy.[4]
Metabolic Stability: The methyl group can influence the metabolic profile of the compound by blocking potential sites of metabolism or by altering its overall lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Hypothetical Efficacy Comparison
Based on the established principles of medicinal chemistry and SAR studies of related compounds, we can hypothesize the potential differences in efficacy between the two molecules:
Feature
3-aminoquinoxalin-2(1H)-one
3-Amino-7-methylquinoxalin-2(1H)-one
Rationale
Potency
Baseline activity
Potentially increased or decreased
The methyl group could enhance binding through favorable hydrophobic interactions or cause steric clash, leading to either increased or decreased potency depending on the specific target.
Selectivity
Varies with derivative
Potentially altered
The steric and electronic influence of the methyl group could favor binding to a different subset of kinases or other targets compared to the unsubstituted analog.
Pharmacokinetics
Generally good
Potentially improved
The increased lipophilicity from the methyl group may enhance cell permeability and oral bioavailability, but could also increase metabolic clearance.
It is crucial to emphasize that these are hypotheses based on indirect evidence. Rigorous experimental evaluation is necessary to determine the actual comparative efficacy.
Experimental Protocols for Comparative Efficacy Assessment
To facilitate direct comparison, we provide the following standardized protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is designed to quantify the inhibitory effect of the compounds on a specific kinase of interest.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and therefore, a decrease in the luminescent signal indicates inhibition of the kinase.[6]
Materials:
Kinase of interest
Kinase-specific substrate and ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Test compounds (3-aminoquinoxalin-2(1H)-one and 3-Amino-7-methylquinoxalin-2(1H)-one) dissolved in DMSO
384-well white assay plates
Procedure:
Prepare a reaction buffer containing the kinase, substrate, and ATP at their optimal concentrations.
Create serial dilutions of the test compounds in DMSO.
Add the diluted compounds to the wells of the 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
Initiate the kinase reaction by adding the reaction buffer to each well.
Incubate the plate at room temperature for 1 hour.
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
Measure the luminescence using a plate reader.
Calculate the percentage of inhibition for each compound concentration and plot the results to determine the IC50 value.[6]
Diagram: Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for in vitro kinase inhibitor profiling.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[7][8]
Materials:
Cancer cell line of interest
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Test compounds dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO)
96-well plates
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan.[7]
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.[7]
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Diagram: Cell-Based Proliferation Assay Workflow
Caption: Workflow for determining anti-proliferative effects.
Conclusion
References
BenchChem. (2025). Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Quinoxaline-Based Compounds.
BenchChem. (2025). Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Derivatives.
Hassan, A. S., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2643.
Asati, V., et al. (2014). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of Chemistry, 2014, 856973.
Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-21.
Al-Said, M. S., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3175.
Akinpelu, D. A., et al. (2011). Synthesis and antibacterial activity of some quinoxalinone derivatives. African Journal of Pharmacy and Pharmacology, 5(5), 630-635.
Ramli, Y., et al. (2014). Pharmacological Profile of Quinoxalinone. Journal of Chemistry, 2014, 623093.
BenchChem. (2025). Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives.
Tryambake, P. T., & Khyade, M. S. (2016). Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. International Journal of ChemTech Research, 9(5), 433-441.
Mori, Y., et al. (2008). Structure activity relationships of quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGFbeta R) inhibitors, derived from molecular modeling. Chemical & Pharmaceutical Bulletin, 56(5), 682-687.
El-Sayed, M. A. A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Studies. Molecules, 28(2), 793.
El-Naggar, A. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2236–2253.
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
BenchChem. (2025). In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery.
Thangaraj, K., & S, S. (2019). Cell-Based Assays in Cancer Research. IntechOpen.
Sigma-Aldrich. (n.d.). Kinase Assay Kit.
Abdel-Aziz, A. A.-M., et al. (2014). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 70, 445-453.
Tan, J., et al. (2017).
Zhang, X., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry, 15(1), 143-152.
Asif, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7567.
Wang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445.
Zhao, C., et al. (2025). Synthesis, Structure–Activity Relationships, and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein–Protein Interactions between Transcription Coactivator AF9/ENL and DOT1L/AF4. Journal of Medicinal Chemistry.
El-Sayed, M. A. A., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References.
Makarov, V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16109.
Guerrab, A., et al. (2022). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Arabian Journal of Chemistry, 15(3), 103639.
Ajana, M. A., et al. (2022). 2-Oxoquinoline Arylaminothiazole Derivatives in Identifying Novel Potential Anticancer Agents by Applying 3D-QSAR, Docking, and Molecular Dynamics Simulation Approaches. Journal of the Mexican Chemical Society, 66(1), 79-99.
Cross-Reactivity Validation of 3-Amino-7-methylquinoxalin-2(1H)-one in Enzyme Assays: A Comparative Guide
When evaluating novel kinase or oxidoreductase inhibitors, researchers frequently face a critical bioanalytical dilemma: many highly potent scaffolds exhibit severe assay interference, leading to wasted downstream resour...
Author: BenchChem Technical Support Team. Date: April 2026
When evaluating novel kinase or oxidoreductase inhibitors, researchers frequently face a critical bioanalytical dilemma: many highly potent scaffolds exhibit severe assay interference, leading to wasted downstream resources. In this guide, we benchmark our highly selective inhibitor, 3-Amino-7-methylquinoxalin-2(1H)-one (3-AMQ) , against alternative legacy scaffolds.
While quinoxalin-2(1H)-one derivatives are highly valued for their bioactivity, their conjugated, electron-rich heterocyclic core presents a risk of cross-reactivity with standard detection chemistries. By utilizing rigorous, self-validating orthogonal assays, we demonstrate that unlike many alternative compounds, 3-AMQ’s potency is driven by true target engagement rather than optical or redox artifacts.
The Mechanistic Basis of Assay Cross-Reactivity
To objectively compare 3-AMQ with other inhibitors, we must first understand the causality behind false-positive readouts in primary screening. Assay interference typically manifests through two distinct mechanisms:
Prompt Autofluorescence (Optical Interference): The quinoxalinone core absorbs strongly in the UV-blue spectrum (excitation ~340–360 nm) and emits in the blue-green range (~440–480 nm). This perfectly overlaps with common fluorophores like 4-methylumbelliferone (4-MU) and the NADH/NADPH cofactors used in standard assays, leading to signal masking. As detailed by Simeonov and Davis, is a primary driver of false positives in HTS [1].
Redox Cycling: Certain alternative scaffolds act as non-enzymatic redox cyclers, depleting reducing equivalents (like NADPH) independently of the target enzyme. This mimics target inhibition, a classic hallmark of [2].
Assay Modality Comparison Guide
To validate 3-AMQ and rule out cross-reactivity, we must move away from standard Fluorescence Intensity (FI) assays. The table below compares the analytical alternatives used to validate compound performance.
Assay Modality
Detection Principle
Susceptibility to Interference
Recommendation for 3-AMQ Validation
Standard Fluorescence (FI)
Prompt emission (e.g., 4-MU, NADH)
High (Spectral overlap, redox cycling)
Primary screening only; prone to false positives.
TR-FRET
Time-delayed energy transfer (Lanthanides)
Low (Bypasses prompt fluorescence)
Excellent for high-throughput hit confirmation.
LC-MS/MS
Direct mass-to-charge (m/z) quantitation
None (Label-free, orthogonal)
Gold Standard for definitive cross-reactivity validation.
Comparative Performance Data
To objectively demonstrate the superiority of 3-AMQ, we compared its performance against two alternative scaffolds (A and B) across a primary FI assay and an orthogonal LC-MS/MS assay.
Experimental Observation: Alternative Scaffold A appeared highly potent in the primary assay but lost all activity in the label-free LC-MS/MS assay, confirming it as a redox-cycling artifact. In contrast, 3-AMQ maintained its low nanomolar potency across all platforms , validating it as a true, non-interfering inhibitor.
Compound
Primary Assay IC₅₀ (NADPH FI)
Orthogonal IC₅₀ (LC-MS/MS)
Cross-Reactivity / Interference Status
3-AMQ (Product)
0.15 µM
0.18 µM
Low (Validated True Inhibitor)
Alternative Scaffold A
0.05 µM
> 10.0 µM
High (False Positive / PAINS)
Alternative Scaffold B
0.80 µM
0.85 µM
Low (True but weak inhibitor)
Experimental Validation Protocols
The following self-validating protocols detail the exact methodologies used to generate the comparative data above.
Protocol A: Orthogonal TR-FRET Validation
Causality: The prompt autofluorescence of the quinoxalinone core decays within nanoseconds. By utilizing a Europium cryptate donor (decay lifetime >1 millisecond) and enforcing a 100 µs measurement delay, we optically isolate the true FRET signal from compound interference.
Assay Assembly: Dispense 10 µL of the target enzyme/substrate master mix into a low-volume 384-well pro-plate.
Self-Validating Step: Include a No-Enzyme Control (NEC) spiked with the maximum concentration of 3-AMQ. This ensures any residual autofluorescence surviving the 100 µs delay is mathematically subtracted from the specific FRET signal.
Incubation: Incubate for 60 minutes at room temperature.
Detection Reagent Addition: Add 10 µL of TR-FRET detection buffer (containing EDTA to quench the reaction, Eu-labeled anti-product antibody, and ULight-conjugated tracer).
Time-Resolved Measurement: Read on a compatible microplate reader (e.g., PHERAstar FSX). Parameters: Excitation 337 nm; Delay 100 µs ; Integration time 200 µs; Emission 620 nm (donor) and 665 nm (acceptor).
Data Analysis: Calculate the 665/620 nm emission ratio to internally correct for well-to-well volume variations and inner-filter effects.
Protocol B: Label-Free LC-MS/MS Quantitation
Causality: To definitively rule out redox-cycling interference, we bypass optics entirely and measure the direct mass-to-charge (m/z) ratio of the unmodified enzymatic product.
Reaction Initiation: Combine enzyme, native substrate, and 3-AMQ in a 96-well V-bottom plate.
Quenching: At exactly 30 minutes, add 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
Causality: The organic solvent denatures the enzyme, halting the reaction instantly, while the IS corrects for matrix effects during ionization.
Precipitation: Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
Injection & Separation: Inject 5 µL of the supernatant onto a C18 UPLC column using a rapid gradient (Water/MeOH with 0.1% Formic Acid).
MRM Detection: Monitor the specific precursor-to-product ion transitions for both the enzymatic product and the IS using a triple quadrupole mass spectrometer.
Self-Validating Step: Monitor the IS peak area across all wells. If the IS signal drops by >20% in the presence of the highest 3-AMQ concentration, matrix ion suppression is flagged, preventing a false-positive inhibition call.
Validation Workflow Visualization
The logical relationship between primary screening, interference triage, and orthogonal validation is mapped below.
Fig 1. Orthogonal cross-reactivity validation workflow for 3-AMQ enzyme inhibition.
References
Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance Readouts. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[Link]
Operational Guide for the Safe Handling and Disposal of 3-Amino-7-methylquinoxalin-2(1H)-one As a Senior Application Scientist, I frequently consult with drug development teams utilizing quinoxalinone derivatives. 3-Amin...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide for the Safe Handling and Disposal of 3-Amino-7-methylquinoxalin-2(1H)-one
As a Senior Application Scientist, I frequently consult with drug development teams utilizing quinoxalinone derivatives. 3-Amino-7-methylquinoxalin-2(1H)-one is a highly versatile building block, often employed in the synthesis of kinase inhibitors, antibacterial agents, and fluorescent probes. However, its specific structural motifs—a planar nitrogenous core, a lipophilic methyl group, and a reactive primary amine—demand stringent, scientifically grounded disposal protocols. Mishandling this compound not only risks regulatory non-compliance but also poses significant genotoxic and environmental hazards.
This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of 3-Amino-7-methylquinoxalin-2(1H)-one, ensuring your laboratory maintains the highest standards of safety and scientific integrity.
Before executing disposal, it is critical to understand why specific procedures are mandated. The disposal strategy for 3-Amino-7-methylquinoxalin-2(1H)-one is dictated by three structural features:
The Quinoxalin-2(1H)-one Core: This planar, conjugated heterocyclic system has a high potential for DNA intercalation. Consequently, all waste must be treated as a suspected mutagen. Drain disposal is strictly prohibited under [1].
The 3-Amino Group: Primary aromatic amines are nucleophilic and highly susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., peroxides, nitric acid waste) can generate unstable nitroso intermediates or explosive diazonium salts. Waste streams must be rigorously segregated.
The 7-Methyl Group: The addition of the methyl group increases the compound's lipophilicity (LogP). It will not readily dissolve in aqueous waste, meaning organic solvents (e.g., DMSO, ethanol) are required for effective surface decontamination. Furthermore, combustion of this nitrogen-rich molecule requires high-temperature incineration to prevent the release of toxic nitrogen oxides (NOx), aligning with standards outlined in [2].
Quantitative Waste Profiling
To streamline your laboratory's waste characterization, refer to the following physicochemical parameters that dictate our disposal routing:
Property
Operational Implication
Disposal Strategy
Molecular Class
Nitrogenous Heterocycle / Aromatic Amine
Requires high-temp incineration to prevent NOx emissions.
Lipophilicity (Est. LogP > 2.0)
Poor aqueous solubility
Route to organic waste; use 70% EtOH/IPA for spill cleanup.
Reactivity (3-Amino)
Prone to oxidation and diazotization
Strictly isolate from oxidizing waste streams (e.g., piranha solution).
Toxicity Profile
Suspected DNA intercalator
Mandates double-bagging of solid waste; zero drain disposal.
Step-by-Step Disposal Methodologies
Protocol A: Liquid Waste Segregation and Quenching
This protocol ensures that dissolved 3-Amino-7-methylquinoxalin-2(1H)-one does not react adversely within bulk waste containers.
Verify Solvent Compatibility: Confirm that the reaction solvent (typically DMSO, DMF, or Methanol) is compatible with the bulk waste carboy. Do not add to carboys containing heavy metal salts or strong acids.
Dilution and Transfer (Self-Validating Step): Dilute highly concentrated stock solutions (>10 mM) with an equal volume of the primary solvent to prevent precipitation in the waste funnel. Validation: A visually clear solution confirms that the compound will not precipitate and form hazardous blockages in the waste lines.
Halogenated Routing (If Applicable): If the compound was extracted using Dichloromethane (DCM) or Chloroform, the waste must be routed to a "Halogenated Organic Waste" stream. Mixing halogenated and non-halogenated waste significantly increases disposal costs and incineration complexity.
Labeling: Update the hazardous waste tag immediately. Explicitly list "Quinoxalinone derivative (Nitrogenous Heterocycle)" to alert environmental health and safety (EHS) personnel to the NOx emission potential.
Protocol B: Solid Waste Management
Powders and contaminated consumables pose the highest risk for inhalation and dermal exposure.
Collection: Gather all contaminated weighing boats, spatulas, pipette tips, and Eppendorf tubes inside the fume hood.
Primary Containment: Place the items into a 4-mil thick polyethylene hazardous waste bag. Seal the bag completely using a gooseneck tie and heavy-duty tape.
Secondary Containment (Self-Validating Step): Place the primary bag into a second clear polyethylene bag. Validation: This double-bagging ensures that if the primary bag is punctured by a sharp pipette tip, the toxic dust remains visibly contained within the intact outer layer.
Final Disposal: Deposit the double-bagged waste into a rigid, leak-proof solid hazardous waste drum slated for high-temperature incineration, compliant with handling standards[3].
Protocol C: Spill Response and Surface Decontamination
Because of the 7-methyl group's lipophilicity, water alone will not decontaminate surfaces.
Aerosol Prevention: If the solid powder is spilled, immediately cover it with damp absorbent paper (using a 50/50 mix of water and ethanol) to suppress dust generation.
Solvent Wipe: Wipe the area thoroughly using paper towels saturated with 70% Isopropanol or Ethanol to solubilize and remove the compound.
Fluorescent Verification (Self-Validating Step): Quinoxalinone derivatives often exhibit strong fluorescence. Pass a handheld UV lamp (365 nm) over the spill area. Validation: A completely dark surface under UV light validates that the chemical decontamination is 100% successful.
Waste Routing: Dispose of all cleanup materials following Protocol B.
Waste Routing Workflow
The following diagram illustrates the logical decision tree for routing 3-Amino-7-methylquinoxalin-2(1H)-one waste streams to ensure regulatory compliance and environmental safety.
Fig 1. Laboratory waste routing workflow for quinoxalinone derivatives.
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies of Sciences, Engineering, and Medicine
URL: [Link]
Title: Occupational Chemical Database
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Personal protective equipment for handling 3-Amino-7-methylquinoxalin-2(1H)-one
Comprehensive Safety and Handling Guide: 3-Amino-7-methylquinoxalin-2(1H)-one As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedura...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: 3-Amino-7-methylquinoxalin-2(1H)-one
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, in-depth technical information for the safe handling of 3-Amino-7-methylquinoxalin-2(1H)-one, a heterocyclic amine compound with applications in medicinal chemistry, including as a building block for potential anti-cancer agents.[1] The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for 3-Amino-7-methylquinoxalin-2(1H)-one is not widely available, the chemical class of quinoxalinones and related aromatic amines necessitates a cautious approach. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, it is prudent to handle this compound as a hazardous substance, assuming it may possess similar properties.
Core Principle: Any new or poorly characterized substance should be treated as potentially toxic. The absence of data is not an indication of safety.
Potential Hazards Based on Analogous Compounds:
Hazard Statement
Description
GHS Code
Source for Analogous Compounds
Causes skin irritation
May cause redness, itching, or inflammation upon skin contact.
May cause significant irritation, redness, or damage upon eye contact.
H319
May cause respiratory irritation
Inhalation of dust may irritate the respiratory tract.
H335
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of PPE is non-negotiable. It is the most direct barrier between you and potential chemical exposure. The following PPE is mandatory when handling 3-Amino-7-methylquinoxalin-2(1H)-one in any form (solid or solution).
Body Part
Required PPE
Specifications and Rationale
Eyes/Face
Chemical Splash Goggles
Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][5] Goggles provide a full seal around the eyes, which is critical for protecting against fine dust particles that can easily bypass standard safety glasses.
Hands
Nitrile Gloves
Double-gloving is strongly recommended. This practice minimizes the risk of exposure during the removal of the outer, potentially contaminated glove. Gloves must be inspected for tears or holes before each use and changed immediately if contamination is suspected.[5]
Body
Laboratory Coat
A fully buttoned lab coat provides a crucial barrier against accidental spills and contamination of personal clothing.[5]
Respiratory
Chemical Fume Hood
All manipulations of the solid compound must be performed within a certified chemical fume hood.[5][6] This engineering control is the most effective way to prevent the inhalation of aerosolized powder. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[4][5]
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol minimizes risk and ensures procedural consistency.
Preparation and Engineering Controls
Designate an Area: Cordon off a specific area within the laboratory, preferably within a chemical fume hood, for the handling of this compound.
Verify Fume Hood Performance: Ensure the chemical fume hood is operational and has a current certification. The airflow will prevent fugitive dust from escaping into the lab environment.
Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh paper, glassware, etc.) is clean and placed inside the designated area to minimize traffic in and out of the hood.
Emergency Equipment Check: Confirm that an emergency eyewash station and safety shower are unobstructed and accessible.[7]
Weighing and Transferring (Inside a Fume Hood)
Don Full PPE: Before opening the primary container, ensure all PPE described in Section 2 is correctly worn.
Minimize Dust: Open the container slowly. Use a micro-spatula to carefully transfer the solid onto weigh paper or into a vessel. Avoid any scooping or dropping actions that could generate dust.[8][9]
Immediate Containment: If preparing a solution, add the solid to the solvent slowly. If transferring the solid to another container, ensure it is sealed immediately after the transfer.
Clean as You Go: Use a disposable wipe lightly dampened with 70% ethanol to clean any stray particles from the spatula and weighing area before removing items from the hood. Dispose of the wipe in the designated solid waste container.
Post-Handling and Decontamination
Surface Decontamination: Thoroughly wipe down the designated work area within the fume hood with an appropriate solvent or cleaning agent.
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first, remove the outer pair of gloves. Then, remove the lab coat, followed by goggles. Finally, remove the inner pair of gloves.
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[4]
Emergency Protocols: Spill and Exposure Management
Spill Response
In the event of a spill, a calm and methodical response is critical. The following workflow should be initiated immediately.
Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the area.
Don PPE: Wear, at a minimum, a lab coat, double nitrile gloves, and chemical splash goggles.
Containment: For a solid spill, gently cover it with a dry absorbent pad to prevent further dust generation.
Clean-Up: Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard.[2] Avoid any actions that could aerosolize the powder. Place the collected material and any contaminated cleaning materials into a clearly labeled, sealable bag or container.
Decontaminate: Wipe the spill area with a towel dampened with an appropriate solvent, followed by soap and water.
Dispose: The sealed container with the spill debris must be disposed of as hazardous chemical waste according to your institution's guidelines.
First-Aid Measures
Immediate and correct first aid can significantly mitigate the effects of an accidental exposure.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention.
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth if the chemical was ingested).[7][8] Seek immediate medical attention.
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount for laboratory and environmental safety.
Waste Segregation: All solid waste contaminated with 3-Amino-7-methylquinoxalin-2(1H)-one, including used gloves, weigh paper, and disposable labware, must be collected in a dedicated hazardous waste container.[5]
Container Labeling: The waste container must be kept closed and be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Amino-7-methylquinoxalin-2(1H)-one".
Regulatory Compliance: All chemical waste must be disposed of in strict accordance with your institution's Environmental Health & Safety (EHS) guidelines, as well as all local, state, and federal regulations.[10] Do not discharge this chemical into drains or the environment.[8]
References
What are the Health and Safety Guidelines for Using Amines? AOP. [Link]
2(1H)-Quinoxalinone,3-amino-7-methyl-(9CI) — Chemical Substance Information. NextSDS. [Link]
Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PMC - NIH. [Link]
Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry - ACS Publications. [Link]
A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Arabian Journal of Chemistry. [Link]
REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses Procedure. [Link]
7-Aminoalkoxy-Quinazolines from Epigenetic Focused Libraries Are Potent and Selective Inhibitors of DNA Methyltransferase 1. MDPI. [Link]
Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]